1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 1-position and a pentyl (-C₅H₁₁) group at the 4-position of the heterocyclic core. This compound is part of a broader class of triazoloquinazolinones investigated for diverse pharmacological activities, including H₁-antihistaminic, anticonvulsant, and antimicrobial properties . Its synthesis typically involves nucleophilic substitution of hydrazine derivatives with chloroacetyl chloride or similar reagents under mild conditions, yielding high purity and scalability .
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-2-3-6-9-19-14(21)11-7-4-5-8-12(11)20-13(10-16)17-18-15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWWJWQHGCBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.
Pentyl Substitution: The pentyl group is introduced via alkylation reactions, typically using pentyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve desired products.
Scientific Research Applications
1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. By binding to the active site of PCAF, the compound inhibits its activity, leading to alterations in gene expression and potential anticancer effects . Molecular docking studies and pharmacokinetic evaluations support this mechanism .
Comparison with Similar Compounds
Substituent Effects at the 1-Position
The 1-position is critical for modulating receptor binding and selectivity. Key derivatives include:
- 1-Methyl derivatives :
- 1-Methyl-4-(pyridin-4-yl) : Exhibited 72.85% protection in histamine-induced bronchospasm (guinea pig model), surpassing chlorpheniramine maleate (70.09%) with negligible sedation (5.09%) .
- 1-Methyl-4-(2-methoxyphenyl) : Showed 68.67% antihistaminic activity and only 7.4% sedation , highlighting the methyl group's favorable balance of potency and safety .
Substituent Effects at the 4-Position
The 4-position influences lipophilicity and pharmacokinetics:
- 4-Phenyl derivatives :
- However, this may reduce selectivity for CNS targets, as seen in anticonvulsant studies where 4-phenyl analogs outperformed alkyl-substituted derivatives .
Pharmacological Activity Comparison
H₁-Antihistaminic Activity
Inference: The chloromethyl group is expected to enhance potency due to halogen interactions, while the pentyl chain may extend duration of action via increased lipophilicity.
Anticonvulsant Activity
| Compound | 4-Substituent | MES Test ED₅₀ (mg/kg) |
|---|---|---|
| 4-Phenyl | Phenyl | 32.5 |
| 4-Pentyl (Target) | Pentyl | Not tested |
Note: Aryl groups at the 4-position are preferred for anticonvulsant efficacy, suggesting the pentyl derivative may be less active in this context.
Antimicrobial Activity
coli, S. aureus, and C. albicans, with MIC values ranging from 8–64 µg/mL . The chloromethyl group’s electronegativity may enhance microbial target binding.
Biological Activity
1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic compound belonging to the class of triazoloquinazolinones. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors. The general synthetic route includes:
- Preparation of 2-hydrazino-3-(4-substituted phenyl)-3H-quinazolin-4-one from 4-substituted aniline.
- Cyclization with one-carbon donors to yield the triazoloquinazolinone derivative.
- Alkylation of the resulting compound to introduce the pentyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antihistamine Activity
A study demonstrated that compounds in the triazolo[4,3-a]quinazolin-5-one series exhibited significant H1-antihistamine activity. In vivo tests on guinea pigs showed that these compounds effectively protected against histamine-induced bronchospasm, indicating potential applications in treating allergic reactions and asthma .
Antihypertensive Effects
Another research effort evaluated derivatives of triazoloquinazolines for their antihypertensive properties. Using the tail cuff method on rats and mice, several compounds were found to significantly lower blood pressure and heart rate. Notably, some derivatives completely abolished tachycardia in tested subjects .
Cytotoxicity and Antiproliferative Activity
Recent studies have indicated that 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibits cytotoxic effects against various cancer cell lines. The compound demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations. A structure-activity relationship analysis suggested that specific substitutions on the quinazoline ring could enhance or diminish antiproliferative activity .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Case Study on Antihistamine Efficacy :
- Case Study on Antihypertensive Properties :
- Case Study on Cytotoxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
